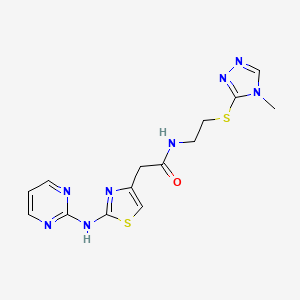

N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide

Description

The compound N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide is a heterocyclic acetamide derivative featuring a 1,2,4-triazole core linked via a thioether bridge to an ethyl chain and a thiazole ring substituted with a pyrimidin-2-ylamino group. Its structure integrates multiple pharmacophoric motifs:

Properties

IUPAC Name |

N-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]-2-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N8OS2/c1-22-9-18-21-14(22)24-6-5-15-11(23)7-10-8-25-13(19-10)20-12-16-3-2-4-17-12/h2-4,8-9H,5-7H2,1H3,(H,15,23)(H,16,17,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDQHWULXMIIYQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1SCCNC(=O)CC2=CSC(=N2)NC3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N8OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing triazole and thiazole moieties exhibit significant antimicrobial properties. For instance:

- A study showed that derivatives with triazole structures demonstrated potent activity against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.25 to 2 μg/mL.

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| Triazole derivative 1 | 0.25 | MRSA |

| Triazole derivative 2 | 0.5 | E. coli |

| Triazole derivative 3 | 1.0 | Bacillus subtilis |

Antifungal Activity

The compound has also shown antifungal efficacy:

- Research indicates that derivatives were evaluated against Candida albicans, exhibiting MIC values comparable to standard antifungal agents.

Anticancer Activity

The anticancer potential of N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide is supported by several studies:

- In vitro assays indicated that certain derivatives significantly reduced the viability of cancer cell lines, suggesting their potential as anticancer agents.

Case Studies

Several case studies highlight the effectiveness of similar compounds:

-

Case Study on Antimicrobial Efficacy :

- A study conducted on a series of triazole derivatives showed promising results against resistant bacterial strains, demonstrating the potential for development into novel antibiotics.

-

Case Study on Anticancer Properties :

- Research involving the application of thiazole-containing compounds exhibited significant cytotoxic effects on various cancer cell lines, indicating their potential as therapeutic agents.

-

Case Study on Antifungal Activity :

- A comparative analysis of triazole derivatives against Candida species revealed enhanced efficacy compared to traditional antifungal treatments.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural homology with several 1,2,4-triazole-based acetamides documented in the literature. Below is a detailed comparison based on substituents, physicochemical properties, and bioactivity:

Table 1: Structural and Functional Comparison of Key Analogs

Key Observations

Structural Variations and Bioactivity: The target compound uniquely combines a thiazole-pyrimidinylamino group with a 4-methyl-1,2,4-triazole-thioethyl chain. VUAA1 and OLC15 demonstrate that minor substituent changes (e.g., ethyl vs. butyl groups, pyridinyl positional isomers) drastically alter bioactivity, switching from Orco activation to antagonism . Compound 3g (84% yield, 230°C) highlights the synthetic feasibility of pyrimidinyl-thioacetamides, suggesting similar routes could apply to the target compound .

Physicochemical Properties: Melting points for analogs range from 88–257°C, influenced by aromaticity and hydrogen-bonding capacity. The target’s pyrimidinylamino group may elevate its melting point compared to simpler aryl analogs (e.g., 7a: 122–124°C ).

Therapeutic Potential: The anti-inflammatory leader compound from (1.28× diclofenac) underscores the promise of triazole-thioacetamides in drug discovery. The target’s pyrimidinylamino-thiazole moiety may further enhance selectivity for COX-2 or kinases .

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

Answer:

The synthesis of 1,2,4-triazole-thioacetamide derivatives typically involves multi-step reactions. A plausible route includes:

- Step 1: Formation of the 1,2,4-triazole-3-thiol core via cyclization of hydrazides or thiocarbazides under reflux with ethanol or DMF as solvents .

- Step 2: Thioetherification by reacting the triazole-thiol intermediate with 2-chloroacetonitrile derivatives in the presence of a base (e.g., NaOEt or triethylamine) at 60–80°C .

- Step 3: Final coupling with pyrimidin-2-ylamino-thiazole acetamide precursors using carbodiimide-mediated amide bond formation .

Optimization Tips: - Monitor pH and temperature to avoid side reactions (e.g., oxidation of thiol groups).

- Use LC-MS for real-time reaction tracking .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify proton environments and carbon frameworks (e.g., triazole C-H at δ 8.1–8.5 ppm; thiazole protons at δ 6.8–7.2 ppm) .

- Infrared Spectroscopy (IR): Confirm functional groups (e.g., C=O stretch at ~1650 cm⁻¹; N-H bend at ~1550 cm⁻¹) .

- Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns .

- Elemental Analysis: Ensure stoichiometric purity (C, H, N, S content within ±0.3% of theoretical values) .

Advanced: How can computational tools predict the biological activity of this compound?

Answer:

- PASS Software: Predicts potential pharmacological activities (e.g., kinase inhibition, antimicrobial activity) based on structural descriptors .

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets like EGFR (PDB ID: 1M17) or topoisomerase II. Focus on hydrogen bonding with pyrimidine and hydrophobic contacts with the triazole ring .

- ADMET Prediction: SwissADME or pkCSM to assess bioavailability, CYP450 interactions, and toxicity risks .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies?

Answer:

- Core Modifications: Compare analogs with substituted triazole (e.g., 4-methyl vs. 4-ethyl) or pyrimidine groups (e.g., 2-aminopyrimidine vs. 2-methoxy) .

- Biological Assays: Test derivatives in enzyme inhibition (e.g., IC₅₀ against COX-2) or antimicrobial susceptibility (MIC against S. aureus). Tabulate results:

| Derivative | Triazole Substituent | IC₅₀ (COX-2, nM) | MIC (S. aureus, µg/mL) |

|---|---|---|---|

| Parent | 4-methyl | 120 | 16 |

| Analog A | 4-ethyl | 85 | 8 |

- 3D-QSAR: Use CoMFA or CoMSIA to correlate electrostatic/hydrophobic fields with activity .

Advanced: How to investigate the mechanism of action for anticancer activity?

Answer:

- Target Identification:

- Apoptosis Assays: Annexin V/PI staining and caspase-3 activation measurements via flow cytometry .

Advanced: How to evaluate cytotoxicity while minimizing false positives?

Answer:

- Dose-Response Curves: Use 72-hour MTT assays across 5–100 µM concentrations in triplicate .

- Selectivity Index (SI): Compare IC₅₀ values in cancer (HepG2) vs. normal (HEK293) cells. SI > 3 indicates therapeutic potential .

- Resazurin Reduction Test: Secondary confirmation to rule out mitochondrial toxicity artifacts .

Advanced: How to address discrepancies in biological activity data between similar compounds?

Answer:

- Replicate Experiments: Ensure consistent cell lines (e.g., ATCC-validated HepG2) and culture conditions .

- Solubility Checks: Use DLS to confirm compound solubility in assay media; precipitation can skew results .

- Meta-Analysis: Compare data across literature (e.g., pyrimidine vs. pyridine analogs) to identify substituent-specific trends .

Advanced: What methods optimize stability under physiological conditions?

Answer:

- pH Stability Studies: Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24h; analyze degradation via HPLC .

- Light/Temperature Stability: Store aliquots at -20°C (vs. 25°C) and monitor decomposition by TLC .

- Cyclic Voltammetry: Assess redox susceptibility of the thioether and acetamide groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.